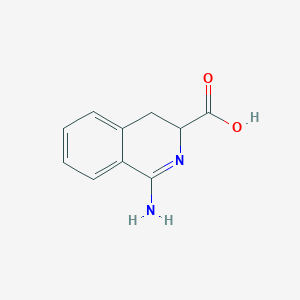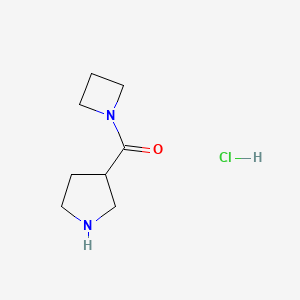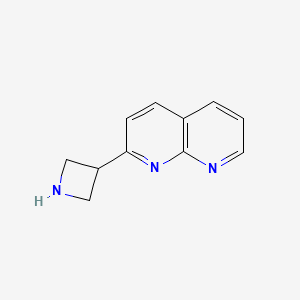
2-(Azetidin-3-YL)-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-YL)-1,8-naphthyridine is a heterocyclic compound that features both an azetidine ring and a naphthyridine ring. The azetidine ring is a four-membered nitrogen-containing ring, while the naphthyridine ring is a bicyclic structure containing nitrogen atoms at positions 1 and 8. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-YL)-1,8-naphthyridine typically involves the formation of the azetidine ring followed by its attachment to the naphthyridine core. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach allows for the preparation of various azetidine derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the aza Paternò–Büchi reaction or aza-Michael addition. These methods are chosen for their efficiency, cost-effectiveness, and ability to produce high yields with minimal by-products.
化学反应分析
Types of Reactions
2-(Azetidin-3-YL)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the azetidine ring.
科学研究应用
2-(Azetidin-3-YL)-1,8-naphthyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Azetidin-3-YL)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strained structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The naphthyridine core can intercalate with DNA or interact with proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine moiety in 2-(Azetidin-3-YL)-1,8-naphthyridine.
Naphthyridine: A bicyclic structure with nitrogen atoms, similar to the naphthyridine core.
Uniqueness
This compound is unique due to its combination of the azetidine and naphthyridine rings, which confer distinct chemical and biological properties
属性
CAS 编号 |
870089-51-3 |
|---|---|
分子式 |
C11H11N3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
2-(azetidin-3-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C11H11N3/c1-2-8-3-4-10(9-6-12-7-9)14-11(8)13-5-1/h1-5,9,12H,6-7H2 |
InChI 键 |
SXKUFTVUNZYSFK-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=NC3=C(C=CC=N3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


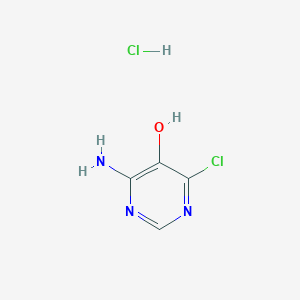



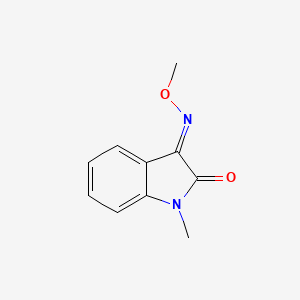

![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)

